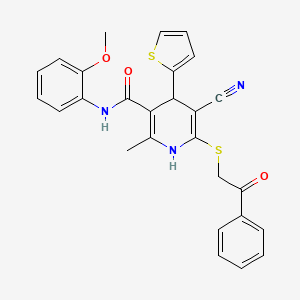

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Descripción

BenchChem offers high-quality 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S2/c1-17-24(26(32)30-20-11-6-7-12-22(20)33-2)25(23-13-8-14-34-23)19(15-28)27(29-17)35-16-21(31)18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWLGIVOQHEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 559.08 g/mol. It contains multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H27N4O3S |

| Molecular Weight | 559.08 g/mol |

| CAS Number | 309732-32-9 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related dihydropyridine derivatives. For instance, compounds similar to 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

A study reported IC50 values for COX-1 and COX-2 inhibition in related compounds ranging from 19.45 μM to 42.1 μM, indicating a strong potential for anti-inflammatory applications . The effectiveness of these compounds was further validated through in vivo models such as carrageenan-induced paw edema assays.

2. Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Research on similar dihydropyridine derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with structural similarities showed significant cytotoxicity against breast and prostate cancer cell lines .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds were comparable to standard antibiotics, suggesting that this class of compounds may serve as effective antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced inflammation in rats, derivatives of the compound were tested for their anti-inflammatory effects. Results showed a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Activity

A study focused on the anticancer potential of similar dihydropyridine derivatives revealed that compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 and PC3 cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the dihydropyridine ring have been shown to significantly affect potency against COX enzymes and cancer cells.

| Modification Position | Effect on Activity |

|---|---|

| Position 2 | Increased COX inhibition |

| Position 6 | Enhanced anticancer potency |

| Position 3 | Improved antimicrobial activity |

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, related compounds have shown inhibition percentages in antioxidant assays, suggesting that the presence of electron-donating groups enhances the stabilization of free radicals through resonance stabilization.

| Compound Type | Antioxidant Activity (%) | Comparison Standard |

|---|---|---|

| Amino thiophene derivative | 62.0% | Ascorbic Acid (88.44%) |

| Hydroxy thiophene derivative | 54.9% - 28.4% | - |

| Methyl thiophene derivative | 47.8% max | - |

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, indicating potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in cancer models. The structural motifs present in the compound are associated with interactions that could disrupt cancer cell signaling pathways.

Cardiovascular Disorders

The compound is being investigated for its potential use as a non-steroidal antagonist of the mineralocorticoid receptor, which may be beneficial in treating cardiovascular diseases such as heart failure and diabetic nephropathy .

Neurological Disorders

Due to its ability to cross the blood-brain barrier, there is interest in exploring its effects on neurodegenerative diseases, potentially offering neuroprotective benefits.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes, including:

- Formation of the dihydropyridine core.

- Introduction of the cyano and thiophenyl groups.

- Coupling with thioether functionalities.

Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

Anticancer Activity : A study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broad spectrum of action.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound’s core is a 1,4-dihydropyridine ring substituted with a cyano group (C≡N) at position 5, a thiophene ring at position 4, and a 2-methoxyphenyl carboxamide at position 3. The 6-((2-oxo-2-phenylethyl)thio) substituent introduces a sulfur-containing side chain with a ketone group. These features influence reactivity:

- The electron-withdrawing cyano group enhances electrophilic character at adjacent positions, facilitating nucleophilic substitutions .

- The thiophene ring contributes π-π stacking interactions in biological systems, while the methoxyphenyl group modulates solubility and hydrogen-bonding potential .

- The thioether linkage (C-S-C) is susceptible to oxidation, requiring inert atmospheres during synthesis to prevent disulfide formation .

Basic: What synthetic routes are reported for this compound, and what are the critical optimization parameters?

The synthesis typically involves a multi-step approach:

Formation of the dihydropyridine core via Hantzsch-type cyclization under reflux with ammonium acetate and acetic acid .

Thiolation at position 6 using 2-oxo-2-phenylethyl mercaptan, requiring strict temperature control (60–70°C) to avoid side reactions .

Carboxamide coupling at position 3 via EDC/HOBt-mediated activation of the carboxylic acid intermediate .

Key optimization factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency .

- Reaction time : Over-cyclization can lead to aromatization of the dihydropyridine ring, reducing bioactivity .

Advanced: How can Design of Experiments (DoE) principles improve yield and purity in large-scale synthesis?

A DoE approach for optimizing the thiolation step (position 6) might include:

- Variables : Temperature (50–80°C), molar ratio of thiol reagent (1.2–2.0 equiv.), and reaction time (4–12 hrs).

- Response surface modeling to identify interactions between variables. For example, highlights that higher temperatures (>70°C) reduce yield due to decomposition, while excess thiol (>1.5 equiv.) improves conversion but requires post-reaction purification .

- Validation : Confirm optimal conditions with triplicate runs and HPLC purity analysis (>98%) .

Advanced: How can contradictory bioactivity data across structural analogs be resolved methodologically?

Contradictions in bioactivity (e.g., notes synergism in some analogs but not others) can be addressed via:

Structural alignment studies : Compare the compound’s conformation (via X-ray crystallography or DFT calculations) with analogs to identify steric or electronic disparities .

Receptor binding assays : Use surface plasmon resonance (SPR) to quantify binding affinity differences caused by substituent variations (e.g., thiophene vs. furan at position 4) .

Metabolic stability testing : Differences in hepatic clearance (e.g., cytochrome P450 interactions) may explain variability in in vivo efficacy .

Advanced: What computational strategies are effective in predicting structure-activity relationships (SAR) for this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents that enhance binding (e.g., the methoxyphenyl group’s role in hydrophobic pocket filling) .

- QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donor counts to correlate structural features with observed bioactivity .

- DFT calculations : Analyze charge distribution at the dihydropyridine ring to predict sites of electrophilic attack or metabolic oxidation .

Basic: What analytical techniques are essential for characterizing this compound, and how are data interpreted?

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., oxidized thioether derivatives) .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Discrepancies may arise from:

- Impurity in starting materials : Use LC-MS to verify reagent purity before synthesis .

- Atmospheric control : Oxygen-free conditions (e.g., Schlenk line) prevent thioether oxidation, improving reproducibility .

- Scale-dependent effects : Optimize stirring rate and heat transfer for larger batches to avoid localized overheating .

Advanced: What strategies are recommended for elucidating the compound’s metabolic pathways?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key Phase I metabolites often result from:

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite distribution in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.